molecular formula C7H6O2S B3053281 3,4-(Methylenedioxy)thiophenol CAS No. 5274-08-8

3,4-(Methylenedioxy)thiophenol

Cat. No.: B3053281
CAS No.: 5274-08-8
M. Wt: 154.19 g/mol
InChI Key: RYUKSOMAQSVSMH-UHFFFAOYSA-N
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Description

3,4-(Methylenedioxy)thiophenol is an organic compound with the molecular formula C7H6O2S. It is also known as 1,3-benzodioxole-5-thiol. This compound is characterized by the presence of a methylenedioxy group attached to a thiophenol moiety. It is a white crystalline solid with a melting point of 63-65°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,4-(Methylenedioxy)thiophenol involves the use of thiocyanic acid and 1,3-benzodioxol-5-yl ester. The reaction typically occurs in the presence of sodium bis(2-methoxyethoxy)aluminium dihydride in benzene at temperatures ranging from 5 to 10°C .

Industrial Production Methods

The industrial production of this compound often involves the oxidation of 3,4-methylenedioxyacetophenone using hydrogen peroxide in a toluene and formic acid solution. The resulting product is then hydrolyzed, neutralized, and rectified to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

3,4-(Methylenedioxy)thiophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thiol.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminium hydride are often used.

    Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated thiophenol derivatives.

Scientific Research Applications

3,4-(Methylenedioxy)thiophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-(Methylenedioxy)thiophenol involves its interaction with various molecular targets. The methylenedioxy group can participate in electron-donating interactions, while the thiol group can form covalent bonds with electrophilic centers. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-(Methylenedioxy)phenol: Similar structure but lacks the thiol group.

    3,4-(Methylenedioxy)aniline: Contains an amino group instead of a thiol group.

    3,4-(Methylenedioxy)benzaldehyde: Contains an aldehyde group instead of a thiol group.

Uniqueness

3,4-(Methylenedioxy)thiophenol is unique due to the presence of both the methylenedioxy and thiol groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1,3-benzodioxole-5-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2S/c10-5-1-2-6-7(3-5)9-4-8-6/h1-3,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUKSOMAQSVSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374939
Record name 3,4-(Methylenedioxy)thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5274-08-8
Record name 3,4-(Methylenedioxy)thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5274-08-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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